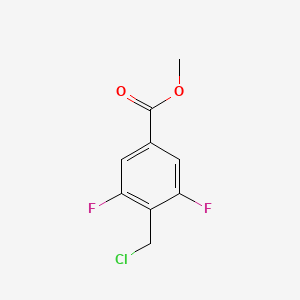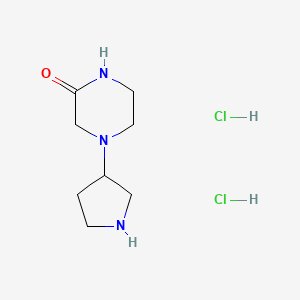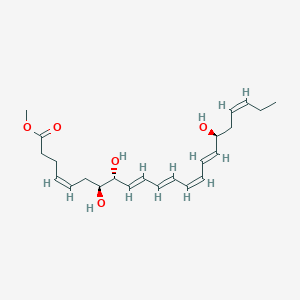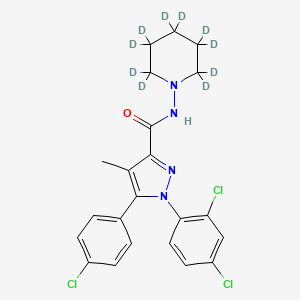
N-(1-(3,4-二羟基苯基)丙-2-基)油酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺: 是一种合成化合物,以其与大麻素受体和过氧化物酶体增殖物激活受体α (PPARα) 的相互作用而闻名。 它已被研究用于其对食物摄入和肥胖的潜在影响 .
科学研究应用
N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺已被研究用于各种科学研究应用,包括:
化学: 作为大麻素受体和 PPARα 的调节剂。
生物学: 研究其对食物摄入和肥胖的影响。
医学: 代谢紊乱的潜在治疗应用。
作用机制
N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺通过结合大麻素 1 (CB1) 受体和 PPARα 发挥作用。它对 CB1 受体的 Ki 值为 365 nM,对 PPARα 的 EC50 值为 698 nM。这种结合调节这些受体的活性,导致食物摄入和代谢过程的变化。
准备方法
合成路线和反应条件: N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺的合成通常涉及 3,4-二羟基苯基丙烷-2-胺与油酸的反应。 反应在受控条件下进行,以确保形成所需的酰胺键 .
工业生产方法: N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺的工业生产方法尚未得到广泛记录。 该过程可能涉及使用与实验室环境中类似的反应条件进行大规模合成,并增加纯化和质量控制的步骤 .
化学反应分析
反应类型: N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺可以进行各种化学反应,包括:
氧化: 酚羟基可以被氧化为醌。
还原: 酰胺键可以被还原为胺。
取代: 羟基可以参与亲核取代反应.
常用试剂和条件:
氧化: 高锰酸钾或过氧化氢等试剂。
还原: 氢化锂铝或硼氢化钠等试剂。
取代: 卤代烷或酰氯等试剂.
主要生成产物:
氧化: 醌。
还原: 胺。
取代: 烷基化或酰化衍生物.
相似化合物的比较
类似化合物:
N-油酰基多巴胺: 另一种具有类似受体相互作用的脂肪酸酰胺。
N-花生四烯酰基多巴胺: 一种对大麻素受体具有类似作用的化合物。
N-棕榈酰乙醇胺: 一种具有抗炎作用的脂肪酸酰胺。
独特性: N-(1-(3,4-二羟基苯基)丙烷-2-基)油酰胺因其对 CB1 受体和 PPARα 的特异性结合亲和力而独一无二,使其成为研究这些受体的调节及其对代谢过程的影响的有价值的化合物。
属性
IUPAC Name |
(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFMGYXSZQUGV-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
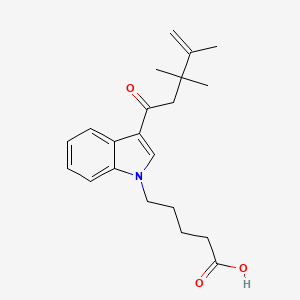
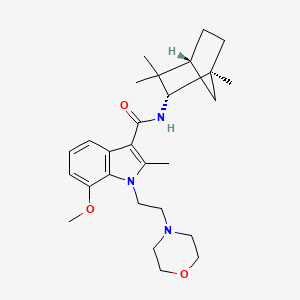
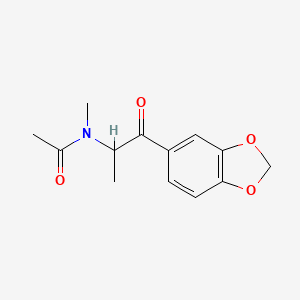
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)
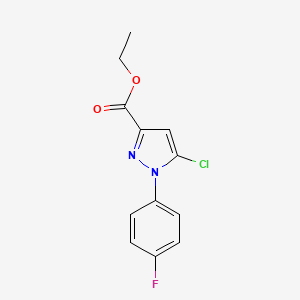
![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)

